molecular formula C9H8BrN3O5 B14540905 N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine CAS No. 62116-31-8

N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine

Cat. No.: B14540905
CAS No.: 62116-31-8
M. Wt: 318.08 g/mol
InChI Key: BVMRBCJRSASTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine: is a complex organic compound characterized by the presence of bromine, nitro, and hydroxylamine functional groups

Properties

CAS No.

62116-31-8

Molecular Formula

C9H8BrN3O5

Molecular Weight

318.08 g/mol

IUPAC Name

N-(3-bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine

InChI

InChI=1S/C9H8BrN3O5/c10-9(12(15)16,13(17)18)6-8(11-14)7-4-2-1-3-5-7/h1-5,14H,6H2

InChI Key

BVMRBCJRSASTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC([N+](=O)[O-])([N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by bromination and subsequent reaction with hydroxylamine. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamines.

    Substitution: Formation of azides or thiol-substituted compounds.

Scientific Research Applications

N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-Dinitro-1-phenylpropylidene)hydroxylamine
  • 3-Bromo-3,3-dinitro-1-phenylpropanone oxime

Uniqueness

N-(3-Bromo-3,3-dinitro-1-phenylpropylidene)hydroxylamine is unique due to the combination of bromine and nitro groups, which confer distinct reactivity and potential applications compared to similar compounds. The presence of the hydroxylamine moiety further enhances its chemical versatility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.